molecular formula C20H17ClN2O3 B2395262 1-allyl-N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 331259-95-1

1-allyl-N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2395262
CAS No.: 331259-95-1
M. Wt: 368.82
InChI Key: NRDWQNSYKDFMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-allyl-N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-hydroxy-2-oxo-1,2-dihydroquinoline core. Key structural features include:

  • 2-chlorobenzyl group on the carboxamide nitrogen, contributing to electronic and steric effects that may influence receptor binding.
  • The 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold, a pharmacophore associated with diverse biological activities, including analgesic and anti-inflammatory properties .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3/c1-2-11-23-16-10-6-4-8-14(16)18(24)17(20(23)26)19(25)22-12-13-7-3-5-9-15(13)21/h2-10,24H,1,11-12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDWQNSYKDFMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the allyl and chlorobenzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-allyl-N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-allyl-N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. The process may include:

  • Formation of the quinoline core : This is often achieved through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the allyl and chlorobenzyl groups can be accomplished via nucleophilic substitution or coupling reactions, depending on the reactivity of the starting materials.

Anticancer Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit anticancer properties. For instance, compounds similar to this compound have shown activity against various cancer cell lines. The mechanism often involves:

  • Inhibition of cell proliferation : The compound may interfere with cancer cell cycle progression.
  • Induction of apoptosis : Evidence suggests that such compounds can trigger programmed cell death in malignant cells.

Antimicrobial Properties

Quinoline derivatives have been recognized for their antimicrobial activities. Research has demonstrated that compounds with similar structures can be effective against a range of pathogens, including bacteria and fungi. The proposed mechanisms include:

  • Disruption of bacterial cell membranes : This leads to increased permeability and eventual cell lysis.
  • Inhibition of key metabolic pathways : Certain quinoline derivatives inhibit enzymes critical for bacterial survival.

Alzheimer's Disease Research

Compounds containing a similar coumarin or quinoline structure have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease. The inhibition of this enzyme increases acetylcholine levels in the brain, potentially improving cognitive function.

Anti-inflammatory Effects

Some studies suggest that quinoline derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways and cytokine production. This could lead to applications in treating inflammatory diseases.

Case Studies and Research Findings

A comprehensive review of literature highlights several key studies involving compounds related to this compound:

Study ReferenceFocus AreaFindings
Anticancer ActivityIdentified significant cytotoxic effects against breast cancer cell lines with IC50 values indicating potent activity.
Acetylcholinesterase InhibitionDemonstrated effective inhibition with potential implications for Alzheimer's treatment; molecular docking studies supported binding efficacy.
Antimicrobial StudiesShowed promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting further investigation into clinical applications.

Mechanism of Action

The mechanism of action of 1-allyl-N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Activity

The biological activity of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides is highly substituent-dependent. Key analogs and their properties include:

Compound Substituents Pharmacological Notes Reference
N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 6,7-dimethoxy; 3-pyridylmethyl 75.3% reduction in writhing (mice, 20 mg/kg oral dose)
N-(benzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (3a) Benzyl Analgesic activity comparable to Piroxicam but at lower doses
4-chloro-substituted analog (3d) 4-chloro; benzyl Higher analgesic activity than 3a, suggesting chloro-substitution enhances potency
1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide Butyl; 2,4-dichlorophenyl Molecular weight 405.28; potential lipophilicity impacts bioavailability

Key Observations :

  • Chlorine substituents (e.g., 2-chlorobenzyl in the target compound) may improve receptor affinity due to electron-withdrawing effects and hydrophobic interactions.
  • Allyl vs. alkyl groups : Allyl substitution (as in the target compound) could offer metabolic advantages over bulkier alkyl chains (e.g., butyl in ) by reducing steric hindrance.

Physicochemical Properties

The solubility and stability of these compounds are critical for drug development:

Property Target Compound Analogs Reference
Solubility Likely insoluble in water; moderately soluble in DMSO/DMF (inferred from analogs) N-(benzyl) analogs are crystalline, insoluble in water, soluble in DMF/DMSO
Acidity 2-OH group acidity reduced (prevents salt formation) Similar behavior observed in N-(benzyl) carboxamides
Crystallinity Presumed crystalline (based on analogs) Sharp melting points reported for N-(benzyl) derivatives

Biological Activity

1-allyl-N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the class of dihydroquinoline derivatives, which have garnered attention for their potential biological activities, including antibacterial and antiviral properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

The molecular formula of this compound is C19H18ClN3O3, with a molecular weight of 367.82 g/mol. The compound features a quinoline core, which is known for its diverse pharmacological properties.

1. Antibacterial Activity

Several studies have investigated the antibacterial properties of compounds within the dihydroquinoline class. For instance, derivatives similar to this compound have shown moderate antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 32 µg/mL to 128 µg/mL against Gram-positive and Gram-negative bacteria .

Table 1: Antibacterial Activity of Dihydroquinoline Derivatives

CompoundBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus64
Compound BEscherichia coli128
1-allyl-N-(2-chlorobenzyl)-4-hydroxy...Various strains32 - 128

2. Antiviral Activity

The antiviral potential of dihydroquinoline derivatives has also been explored. Compounds structurally related to our target have been assessed for anti-HIV activity. In vitro studies indicated that certain derivatives exhibited promising results in inhibiting HIV replication at concentrations below 100 µM . However, specific data on the exact activity of this compound remains limited.

The biological activity of quinoline derivatives often involves interaction with key enzymes or receptors in pathogens. For example, some studies suggest that these compounds may inhibit viral integrase and reverse transcriptase, crucial for HIV replication . The presence of hydroxyl groups in the structure may enhance hydrogen bonding with target sites, increasing binding affinity.

Case Studies

A recent study synthesized a series of N'-arylidene derivatives based on the quinoline scaffold and evaluated their biological activities. Among these, certain compounds demonstrated significant antibacterial effects and were further analyzed for their structure-activity relationship (SAR). The introduction of various substituents on the benzyl moiety affected both antibacterial and antiviral activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-allyl-N-(2-chlorobenzyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, and how can purity be ensured during synthesis?

  • Methodological Answer : Synthesis typically involves multi-step routes, including cyclization of substituted anilines with triethyl methanetricarboxylate and subsequent functionalization. Key steps require precise temperature control (e.g., reflux in ethanol) and catalysts like piperidine. Purification via column chromatography or recrystallization is critical. HPLC analysis (e.g., C18 columns, UV detection at 254 nm) can monitor impurities, such as residual 4-hydroxy-1,2-dihydroquinolin-2-ones, which should be kept below 2% for research-grade purity .

Q. How can the molecular structure of this compound be reliably characterized?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • 1H/13C NMR : Assign proton environments (e.g., allyl group δ 5.1–5.8 ppm, chlorobenzyl protons δ 4.6–4.8 ppm) and confirm carbonyl groups (C=O at ~170 ppm).
  • X-ray diffraction : Use SHELXL for refinement. Key parameters include hydrogen-bonding networks (e.g., O–H···O interactions between hydroxy and carbonyl groups) and torsion angles to validate stereochemistry .

Advanced Research Questions

Q. How does polymorphism influence the biological activity of this compound, and what methods detect polymorphic forms?

  • Methodological Answer : Polymorphism can drastically alter solubility and bioavailability. For detection:

  • DSC/TGA : Identify thermal events (e.g., endothermic peaks for α- and β-forms).
  • PXRD : Compare diffraction patterns (e.g., triclinic vs. monoclinic phases).
  • In vivo testing : Use the acetic acid writhing model in mice (20 mg/kg oral dose) to assess analgesic efficacy differences between polymorphs. Note that α-forms may exhibit 30–50% higher activity than β-forms due to improved dissolution .

Q. What strategies mitigate poor aqueous solubility during pharmacological testing?

  • Methodological Answer :

  • Surfactant stabilization : Prepare aqueous suspensions with 0.5–1% Tween-80, ensuring particle size <10 µm via ball milling.
  • Co-crystallization : Screen with co-formers like succinic acid to enhance dissolution rates.
  • In situ amorphization : Use spray drying to create amorphous dispersions with polyvinylpyrrolidone (PVP) .

Q. How can discrepancies between in vitro and in vivo pharmacological data be resolved?

  • Methodological Answer :

  • Metabolite profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy.
  • Protein binding assays : Measure plasma protein binding via equilibrium dialysis; high binding (>95%) may reduce free drug concentration in vitro.
  • Dose recalibration : Adjust in vitro concentrations to match unbound plasma levels observed in vivo .

Q. What advanced analytical methods ensure stability during long-term storage?

  • Methodological Answer :

  • Forced degradation studies : Expose to 40°C/75% RH for 4 weeks and monitor degradation via UPLC-PDA. Primary degradation pathways include hydrolysis of the carboxamide group.
  • Light sensitivity : Store in amber vials under nitrogen; avoid UV light exposure during handling.
  • Crystalline stability : Conduct variable-temperature PXRD to detect phase transitions above 30°C .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model binding to cyclooxygenase-2 (COX-2). Key interactions include hydrogen bonds between the hydroxy group and Arg120.
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-enzyme complex.
  • QSAR : Correlate substituent electronegativity (e.g., chloro vs. methoxy groups) with analgesic IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.